molecular formula C22H22N6O2S B11285864 N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B11285864
M. Wt: 434.5 g/mol
InChI Key: KEBOBLQGCOVHLR-UHFFFAOYSA-N
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Description

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a complex organic compound that features a quinoline moiety, a tetrazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The final step involves coupling the quinoline derivative with the tetrazole-containing moiety using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinolone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinolone derivatives, while reduction can lead to amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the tetrazole ring can form hydrogen bonds with proteins. These interactions can disrupt biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxyquinolin-3-yl)methyl]-2-methoxy-N-(4-methylphenyl)benzamide
  • 4-hydroxy-2-quinolinone
  • 2-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole

Uniqueness

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is unique due to its combination of a quinoline moiety and a tetrazole ring. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C22H22N6O2S

Molecular Weight

434.5 g/mol

IUPAC Name

N-methyl-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide

InChI

InChI=1S/C22H22N6O2S/c1-14-8-4-7-11-19(14)28-22(24-25-26-28)31-15(2)21(30)27(3)13-16-12-20(29)23-18-10-6-5-9-17(16)18/h4-12,15H,13H2,1-3H3,(H,23,29)

InChI Key

KEBOBLQGCOVHLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)SC(C)C(=O)N(C)CC3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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